Benzyl Methyl Carbonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Inhibitor Design

- BMC serves as a building block in the design of inhibitors for enzymes called serine and thiol proteases. These enzymes play a crucial role in various biological processes.

- By designing molecules that mimic the natural substrate of the protease but lack the essential chemical group for cleavage, scientists can inhibit its activity.

- This approach has applications in understanding enzyme function and potentially developing new drugs.

- Source:

Organic Synthesis

- BMC can act as a methylating agent in organic synthesis.

- This means it can introduce a methyl group (CH3) to other molecules.

- Methylation is a fundamental process in organic chemistry, used to create new molecules with desired properties.

- Research explores using BMC as a methylating agent, potentially under specific reaction conditions or with the help of catalysts.

- However, more information is available on other methylation reagents like dimethyl carbonate (DMC).

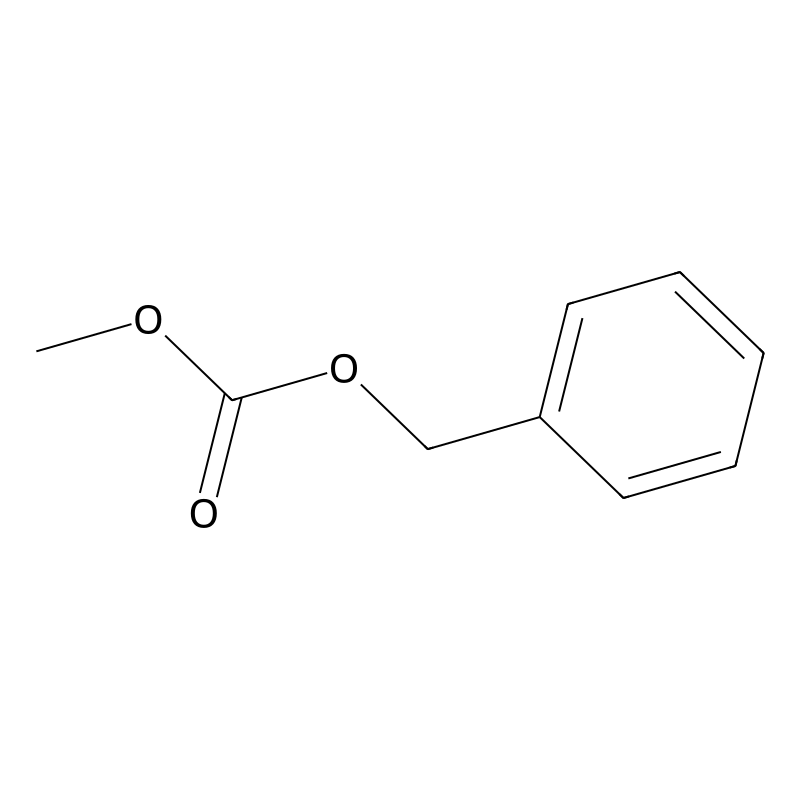

Benzyl Methyl Carbonate is an organic compound with the chemical formula C₉H₁₀O₃. It features a carbonate functional group attached to both a benzyl and a methyl group, making it an unsymmetrical carbonate. This unique structure contributes to its utility in various synthetic applications, particularly in organic chemistry as an intermediate and reagent. The compound is recognized for its relatively high stability and reactivity, which makes it valuable in the synthesis of other chemical entities.

- Methylation Reactions: It can act as a methylating agent, where nucleophiles attack the methyl group, leading to the formation of various methyl ethers.

- Transesterification: The compound can undergo transesterification reactions with alcohols, yielding corresponding alkyl carbonates.

- Decomposition: Under certain conditions, it can decompose to produce benzyl alcohol and carbon dioxide.

These reactions highlight the compound's versatility in organic synthesis and its role as a precursor for more complex molecules.

While specific biological activities of Benzyl Methyl Carbonate are not extensively documented, compounds with similar structures often exhibit notable biological properties. For example, some benzyl carbonates have been studied for their potential antibacterial and antifungal activities. The reactivity of Benzyl Methyl Carbonate may also allow it to interact with biological systems, although further research is needed to elucidate its specific biological effects.

Benzyl Methyl Carbonate can be synthesized through several methods:

- Reaction of Benzyl Alcohol with Dimethyl Carbonate: This method typically employs catalytic conditions using zeolite catalysts, which facilitate the reaction between benzyl alcohol and dimethyl carbonate to yield Benzyl Methyl Carbonate .

- Carbonation of Benzyl Chloride: Another approach involves reacting sodium methyl carbonate with benzyl chloride in the presence of a tertiary amine catalyst. This method is noted for producing both Benzyl Methyl Carbonate and dibenzyl carbonate as products .

These methods illustrate the compound's accessibility through established synthetic routes.

Benzyl Methyl Carbonate has several applications:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing various pharmaceuticals and agrochemicals.

- Plasticizers: Due to its properties, it is used in formulations requiring plasticizers.

- Methylating Agent: Its ability to act as a methylating agent makes it useful in producing methyl ethers from alcohols.

These applications underscore its importance in industrial chemistry and materials science.

Interaction studies involving Benzyl Methyl Carbonate primarily focus on its reactivity with various nucleophiles and alcohols. For instance, studies have shown that it exhibits high reactivity when interacting with dimethyl carbonate or other alcohols, leading to efficient formation of desired products . Understanding these interactions helps optimize synthetic pathways involving this compound.

Several compounds share structural similarities with Benzyl Methyl Carbonate. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Ethyl Methyl Carbonate | Symmetrical Carbonate | More common in industrial applications |

| Propyl Methyl Carbonate | Symmetrical Carbonate | Similar reactivity but different sterics |

| Dibenzyl Carbonate | Unsymmetrical Carbonate | Contains two benzyl groups, affecting properties |

Benzyl Methyl Carbonate stands out due to its unique unsymmetrical structure, which allows for diverse reactivity patterns not seen in symmetrical counterparts. Its ability to function effectively as both a methylating agent and an intermediate makes it particularly valuable in synthetic organic chemistry.